Benzyl 3,4-dimethoxybenzoate

Description

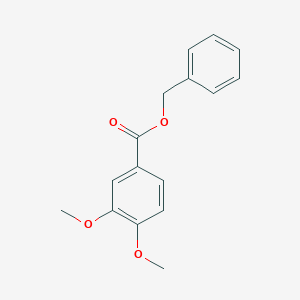

Benzyl 3,4-dimethoxybenzoate is an aromatic ester derivative of benzoic acid, featuring methoxy substituents at the 3- and 4-positions of the benzene ring and a benzyl ester group. This compound is of interest in pharmacological and synthetic chemistry due to its structural versatility and bioactivity. Its synthesis typically involves esterification of 3,4-dimethoxybenzoic acid with benzyl alcohol under acidic or coupling conditions, as exemplified in studies involving cholinesterase inhibitors . The methoxy groups enhance electron density on the aromatic ring, influencing both reactivity and interactions in biological systems, such as hydrogen bonding with enzyme active sites .

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

benzyl 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C16H16O4/c1-18-14-9-8-13(10-15(14)19-2)16(17)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |

InChI Key |

ABVXFRKRJRBAHF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Benzyl 3,4-Dimethoxybenzoate

- Substituent Position : The 3,4-dimethoxy configuration distinguishes this compound from analogs like methyl 3,5-dimethoxybenzoate (CAS 2150-37-0), where methoxy groups at the 3,5-positions alter steric and electronic properties .

- For instance, methyl 3,4-dimethoxybenzoate is less lipophilic than its benzyl counterpart, which may influence metabolic stability .

Table 2: Cholinesterase Inhibitory Activity of Selected Benzoates

- Cholinesterase Inhibition : The 3,4-dimethoxybenzoate derivative exhibits higher inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to the 4-nitrobenzoate analog, likely due to the electron-donating methoxy groups improving binding affinity .

Pharmacological and Physicochemical Properties

- Analgesic Derivatives: Piperidinol derivatives of 3,4-dimethoxybenzoate (e.g., 1,4-Dimethyl-4-piperidinol-4-(3,4-dimethoxybenzoate) hydrochloride) demonstrate analgesic effects in mice, suggesting the moiety’s role in central nervous system activity .

Q & A

Q. What are the common synthetic routes for preparing benzyl 3,4-dimethoxybenzoate and its derivatives?

Methodological Answer: this compound derivatives are typically synthesized via esterification or transesterification. A palladium-catalyzed Buchwald–Hartwig coupling has been used to synthesize bicyclic derivatives (e.g., 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate), where the 3,4-dimethoxybenzoyl chloride reacts with hydroxyl-containing precursors under inert conditions . For simpler esters like methyl or ethyl 3,4-dimethoxybenzoate, direct esterification of 3,4-dimethoxybenzoic acid with alcohols (e.g., methanol, benzyl alcohol) in the presence of acid catalysts (e.g., H₂SO₄) is common. Reaction conditions (e.g., temperature, solvent) must be optimized to avoid demethylation of the methoxy groups .

Key Reaction Conditions Table:

Q. What spectroscopic techniques are critical for characterizing 3,4-dimethoxybenzoate derivatives?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) are diagnostic. For example, in methyl 3,4-dimethoxybenzoate, two methoxy singlets integrate for 6H, while aromatic protons split into distinct doublets .

- ¹³C NMR: Key signals include carbonyl carbons (δ 165–170 ppm) and methoxy carbons (δ 56–60 ppm) .

- IR Spectroscopy:

C=O stretching (1700–1750 cm⁻¹) and aromatic C-O (1250–1300 cm⁻¹) confirm ester formation. Solid-state IR data for 3,4-dimethoxybenzoic acid complexes (e.g., Co(II)) show shifts due to metal coordination . - Mass Spectrometry:

High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ at m/z 402.1468 for bicyclic derivatives) .

Advanced Research Questions

Q. How do metal ions interact with 3,4-dimethoxybenzoate in coordination chemistry?

Methodological Answer: 3,4-Dimethoxybenzoate acts as a polydentate ligand, forming complexes with transition metals (e.g., Cu(II), Co(II)) and lanthanides (e.g., La(III)). Magnetic susceptibility studies (χM vs. T) for Co(II) complexes reveal antiferromagnetic behavior at low temperatures due to distorted octahedral geometry . Synthesis involves mixing aqueous metal salts with sodium 3,4-dimethoxybenzoate under controlled pH (5–7). Coordination modes are confirmed via X-ray crystallography and IR shifts in carboxylate stretching frequencies (Δν ~150 cm⁻¹) .

Q. How can researchers resolve contradictions in spectral data for 3,4-dimethoxybenzoate derivatives?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects, impurities, or polymorphism. For example:

- Unexpected splitting in ¹H NMR: Trace water or acidic impurities may cause broadening. Dry solvents and deuterated chloroform (CDCl₃) minimize this .

- IR peak shifts: Polymorphic forms (e.g., crystalline vs. amorphous) alter absorption frequencies. Compare data with single-crystal XRD structures to confirm bonding modes .

- Mass spectrometry anomalies: Isotopic patterns (e.g., Cl⁻ adducts) can distort results. Use ESI-MS with strict desalting protocols .

Q. What role does 3,4-dimethoxybenzoate play in microbial metabolism studies?

Methodological Answer: In acetogenic bacteria (e.g., Sporomusa ovata), 3,4-dimethoxybenzoate is metabolized via the acetyl-CoA pathway. Methyl transfer reactions involve corrinoid-dependent enzymes, where the methoxy groups are cleaved to produce CO₂ and acetate. Researchers use isotopic labeling (¹³C or ²H) to track metabolic flux and inhibitor studies (e.g., 2-bromoethanesulfonate) to block specific steps .

Q. How can researchers optimize the stability of 3,4-dimethoxybenzoate derivatives in biological assays?

Methodological Answer:

- Storage: Lyophilize derivatives and store at -20°C under argon to prevent hydrolysis .

- Buffering: Use neutral pH (7.0–7.4) in aqueous assays to avoid ester bond cleavage.

- Enzymatic degradation: Include esterase inhibitors (e.g., PMSF) in cell-based studies to prolong compound integrity .

Data Contradiction Analysis Example:

Issue: A synthesized this compound derivative shows inconsistent melting points across studies.

Resolution:

Verify purity via HPLC (>98%) and elemental analysis.

Assess crystallinity: Recrystallize from ethanol/water to obtain a single polymorph .

Compare with literature XRD data to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.